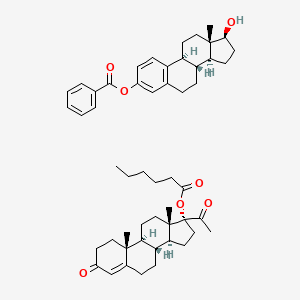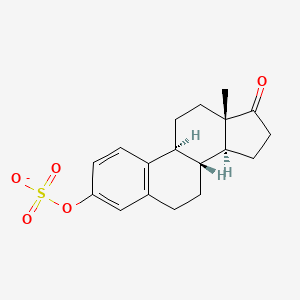
Estrone 3-sulfate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estrone 3-sulfate(1-) is the conjugate base of estrone 3-sulfate; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an estrone 3-sulfate.
Aplicaciones Científicas De Investigación
1. Breast Cancer Research
Estrone 3-sulfate plays a significant role in breast cancer research. Studies have shown that it acts as an estrogen precursor in estrogen-dependent breast cancer cells. Inhibiting its uptake can suppress the proliferation of these cancer cells. For instance, Nozawa et al. (2005) demonstrated that inhibiting estrone-3-sulfate transporters could suppress cell proliferation in estrogen-dependent breast cancer cells like MCF-7 cells. This finding was echoed by Maeda et al. (2010), who identified that the transporter OATP1B3 is partly responsible for the uptake of estrone-3-sulfate in breast cancer cells, suggesting its potential as a target for therapy in hormone-dependent breast cancers (Nozawa et al., 2005), (Maeda et al., 2010).
2. Estrogen Metabolism and Hormone-Dependent Cancers
Estrone 3-sulfate is also crucial in understanding estrogen metabolism, particularly in hormone-dependent cancers. Pasqualini et al. (1989) and (1990) highlighted the importance of estrogen sulfates in breast cancer, focusing on how they provoke biological responses in mammary cancer cell lines and are hydrolyzed to more active forms like estradiol. This metabolism is particularly significant in hormone-dependent mammary cancer cells (Pasqualini et al., 1989), (Pasqualini et al., 1990).
3. Environmental Impact
Estrone 3-sulfate's environmental impact, particularly in agricultural and natural water systems, is a growing area of research. Scherr et al. (2008) investigated its degradation and metabolite formation in agricultural soils, showing how it can act as a precursor to the hormone estrone, which has endocrine-disrupting potential in wildlife. This research is crucial for understanding the environmental fate of estrogenic compounds and their potential impacts on ecosystems (Scherr et al., 2008).
4. Medical Diagnostics
Estrone 3-sulfate is considered for its potential as a biomarker in medical diagnostics. Rezvanpour and Don-Wauchope (2017) discussed the role of estrone sulfate (E1S), including estrone 3-sulfate, in clinical laboratory practice, highlighting its potential applications in risk stratification for breast cancer and other hormonal therapies (Rezvanpour & Don-Wauchope, 2017).
5. Hormonal Studies in Animals
In veterinary science, studies like those by Hirako et al. (2002) on cattle have utilized estrone sulfate to monitor embryonic growth and fetoplacental development, indicating its significance in animal reproductive studies (Hirako et al., 2002).
Propiedades
Nombre del producto |
Estrone 3-sulfate(1-) |
|---|---|
Fórmula molecular |
C18H21O5S- |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |
Clave InChI |
JKKFKPJIXZFSSB-CBZIJGRNSA-M |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Sinónimos |
estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1259455.png)
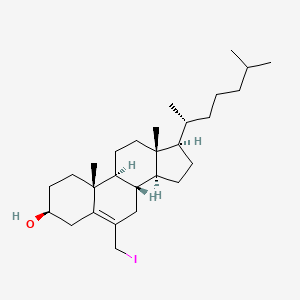
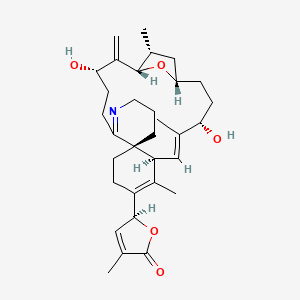
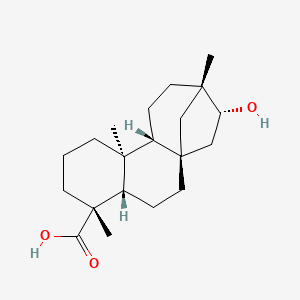
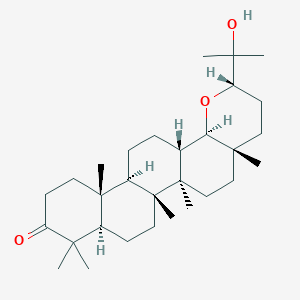
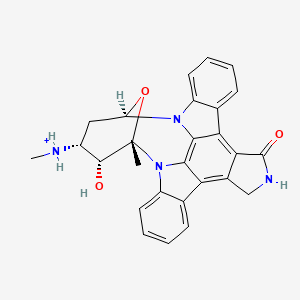
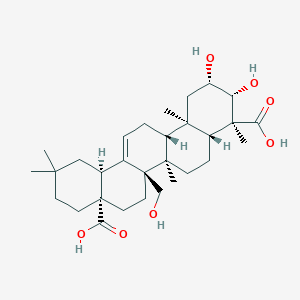
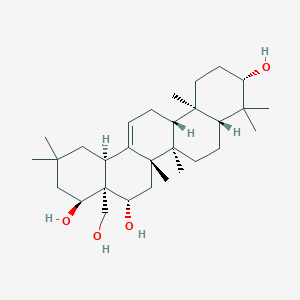
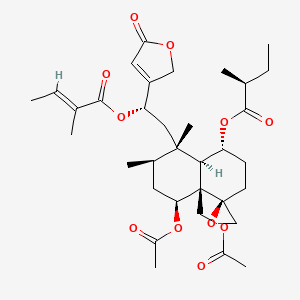
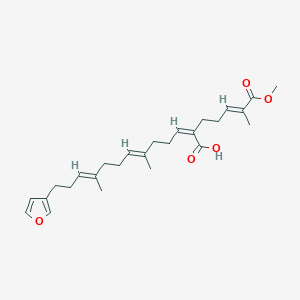
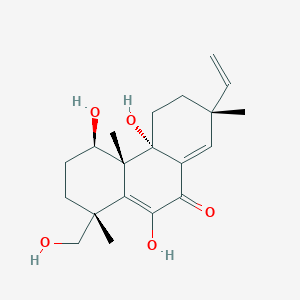

![Bis[3-[2-(2,6-dichlorophenoxy)ethyl]carbazamidine] sulphate](/img/structure/B1259470.png)
